

DSPE-PEG5-propargyl CAS number and molecular weight

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Compound of Interest

Compound Name: *DSPE-PEG5-propargyl*

Cat. No.: *B8106409*

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An In-depth Technical Guide to DSPE-PEG5-propargyl

This technical guide provides comprehensive information on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (**DSPE-PEG5-propargyl**), a heterobifunctional lipid-PEG derivative widely utilized in biomedical research, particularly in the fields of drug delivery, nanoparticle formulation, and bioconjugation.

Core Compound Specifications

DSPE-PEG5-propargyl is a versatile molecule that combines the properties of a phospholipid (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive propargyl group. The DSPE portion provides a hydrophobic anchor, enabling its incorporation into lipid bilayers of liposomes and other nanoparticles. The PEG linker enhances aqueous solubility and circulation time in vivo, while the terminal propargyl group allows for covalent conjugation to azide-containing molecules via copper-catalyzed or copper-free "click chemistry."

A summary of the key quantitative data for **DSPE-PEG5-propargyl** is presented in the table below.

Property	Value
CAS Number	2112737-93-4[1][2][3]
Molecular Weight (MW)	1034.4 g/mol [1]
Alternate MW	1034.39 g/mol
Molecular Formula	C55H104NO14P
Purity	Typically ≥95%
Appearance	White to off-white solid
Storage Conditions	-20°C

Experimental Protocols

A common application of **DSPE-PEG5-propargyl** is the surface functionalization of liposomes for targeted drug delivery. The propargyl group is used to attach targeting ligands, such as peptides or antibodies modified with an azide group.

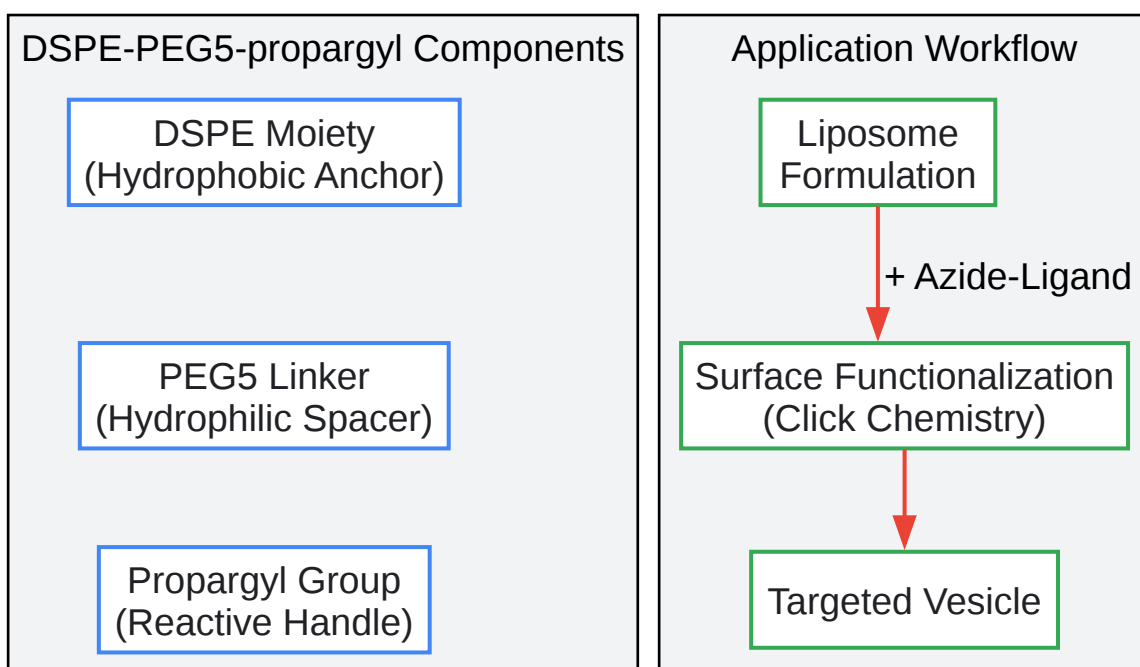
Protocol: Surface Functionalization of Liposomes via Click Chemistry

- Liposome Formulation:
 - Co-dissolve the primary lipid components (e.g., DSPC, cholesterol) and **DSPE-PEG5-propargyl** (typically at a 1-5 mol% ratio) in a suitable organic solvent (e.g., chloroform).
 - Remove the organic solvent under reduced pressure to form a thin lipid film.
 - Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles.
 - Extrude the vesicle suspension through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a specific diameter.
- Click Chemistry Conjugation:
 - Prepare a solution of the azide-modified targeting ligand in an appropriate buffer.

- In a separate reaction vessel, combine the liposome suspension with the azide-ligand solution.
- Prepare the catalyst solution. For a copper-catalyzed reaction (CuAAC), this typically involves copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
- Add the catalyst solution to the liposome and ligand mixture.
- Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature with gentle stirring.
- Purification:
 - Remove unreacted ligand and catalyst components from the functionalized liposomes.
 - This is typically achieved through size exclusion chromatography or dialysis.
- Characterization:
 - Confirm the successful conjugation of the ligand to the liposome surface using techniques such as gel electrophoresis (SDS-PAGE) if the ligand is a protein, or by using a fluorescently-labeled ligand and measuring fluorescence.
 - Characterize the final liposome formulation for size, polydispersity, and zeta potential using dynamic light scattering (DLS).

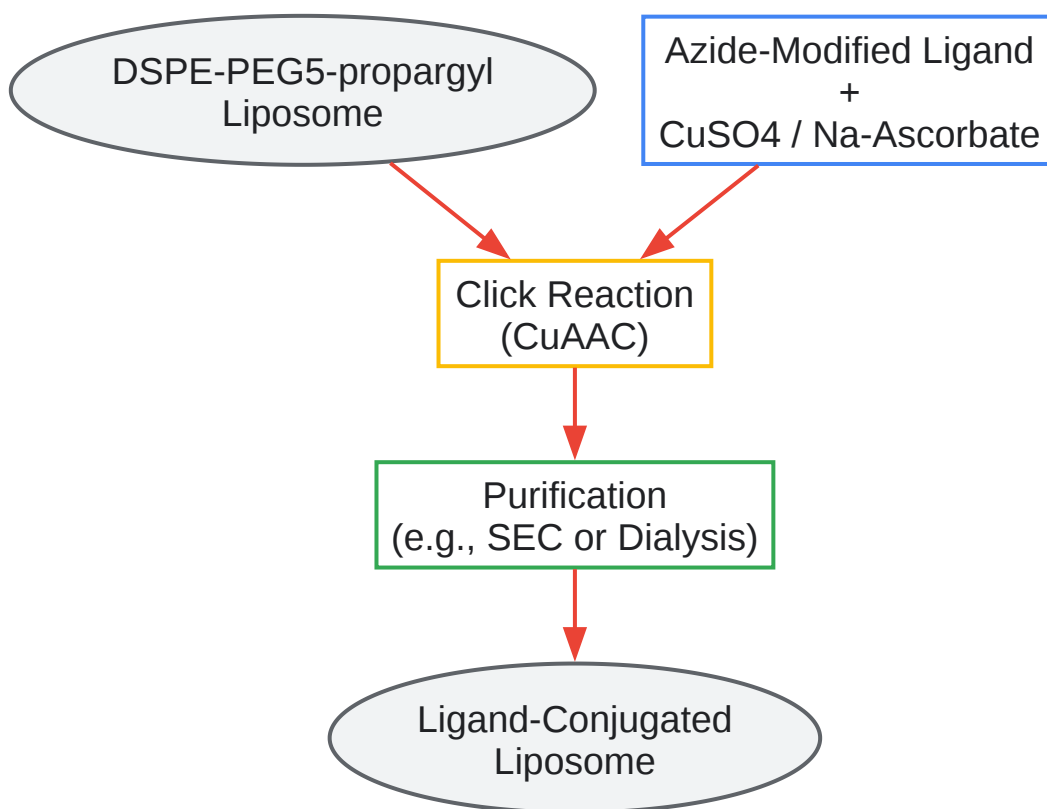
Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of **DSPE-PEG5-propargyl**.



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Caption: Component structure and application workflow of **DSPE-PEG5-propargyl**.



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Caption: Experimental workflow for liposome conjugation via click chemistry.

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References

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